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Introduction
The development of potent and safe delivery systems is paramount to the success of mRNA-

based therapeutics and vaccines. Lipid nanoparticles (LNPs) have emerged as the leading

platform for mRNA delivery, exemplified by their use in the authorized COVID-19 vaccines. The

ionizable lipid component of LNPs is a critical determinant of their efficacy, influencing mRNA

encapsulation, endosomal escape, and the overall immunogenicity of the vaccine.

Lipid AX4 is a novel, biodegradable ionizable lipid characterized by its four branched tails and

eight ester bonds. These structural features are designed to facilitate efficient endosomal

escape and subsequent release of the mRNA payload into the cytoplasm. Preclinical studies

have demonstrated the potential of Lipid AX4-based LNPs for delivering mRNA vaccines,

showing robust immune responses and a favorable safety profile due to its faster elimination

from the body compared to other commercialized lipids.[1]

These application notes provide a comprehensive overview of dosing considerations for Lipid
AX4-based mRNA vaccines, including detailed protocols for formulation, characterization, and

in vivo evaluation.
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Data Presentation
Table 1: Physicochemical Properties of Lipid AX4-mRNA
Nanoparticles

Parameter Value Reference

Ionizable Lipid Lipid AX4 [1]

pKa 6.89 [1]

Mean Diameter (nm) ~85 [1]

Polydispersity Index (PDI) ~0.10 [1]

Zeta Potential (mV) -6.4

mRNA Encapsulation

Efficiency (%)
>94

Table 2: In Vivo Dosing and Immunogenicity of a Lipid
AX4-cmRNA Vaccine Candidate (SARS-CoV-2 Delta RBD
Trimer) in BALB/c Mice
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Parameter Details Reference

Animal Model BALB/c mice

Vaccine Candidate

cmRNA encoding SARS-CoV-2

Delta RBD trimer encapsulated

in Lipid AX4-LNPs

Immunization Route Intramuscular (IM)

Immunization Schedule

Two doses, with the second

dose administered after a

priming dose.

mRNA Dose for Protein

Expression Studies

0.5 mg/kg (for luciferase

mRNA)

Observation

Elicited potent and sustained

neutralizing antibodies and

RBD-specific CD4+ and CD8+

T effector memory cells.

Experimental Protocols
Formulation of Lipid AX4-mRNA Nanoparticles via
Microfluidics
This protocol describes the preparation of Lipid AX4-based LNPs encapsulating mRNA using a

microfluidic mixing system.

Materials:

Lipid AX4

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
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mRNA transcript in an appropriate buffer (e.g., citrate buffer, pH 4.0)

Ethanol, anhydrous

Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing device and pump system

Dialysis cassettes (e.g., 10 kDa MWCO)

Sterile, nuclease-free tubes and reagents

Procedure:

Prepare Lipid Stock Solution:

Dissolve Lipid AX4, DSPC, cholesterol, and DMG-PEG in anhydrous ethanol to achieve

the desired molar ratio. A commonly used starting ratio for similar LNPs is approximately

50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

Ensure complete dissolution of all lipid components. Gentle warming may be required.

Prepare mRNA Solution:

Dilute the mRNA transcript to the desired concentration in a low pH buffer (e.g., 50 mM

citrate buffer, pH 4.0).

Microfluidic Mixing:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

Set the flow rates of the pumps to achieve a specific flow rate ratio (e.g., 3:1

aqueous:organic).

Initiate the flow to mix the two solutions within the microfluidic chip, leading to the self-

assembly of LNPs.
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Purification:

Collect the resulting LNP suspension.

Immediately dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C

using an appropriate molecular weight cutoff dialysis cassette to remove ethanol and

unencapsulated mRNA.

Sterilization and Storage:

Sterile-filter the purified LNP suspension through a 0.22 µm syringe filter.

Store the final Lipid AX4-mRNA LNP formulation at 4°C for short-term use. For long-term

storage, consult stability studies for optimal conditions.

Characterization of Lipid AX4-mRNA Nanoparticles
a) Particle Size and Polydispersity Index (PDI) Measurement:

Dilute a small aliquot of the LNP suspension in PBS.

Analyze the sample using Dynamic Light Scattering (DLS).

Record the Z-average diameter for particle size and the PDI value.

b) Zeta Potential Measurement:

Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., 1 mM KCl).

Measure the surface charge using a laser Doppler velocimeter.

c) mRNA Encapsulation Efficiency (EE) Quantification:

Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen® assay).

Measure the fluorescence of the intact LNP suspension.

Measure the total fluorescence after lysing the LNPs with a detergent (e.g., 1% Triton X-100)

to release all encapsulated mRNA.
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Calculate the EE using the following formula: EE (%) = (Total fluorescence - Fluorescence of

intact LNPs) / Total fluorescence * 100

In Vivo Immunization Protocol in Mice
This protocol outlines the intramuscular administration of the Lipid AX4-mRNA vaccine to mice

to evaluate its immunogenicity.

Materials:

Lipid AX4-mRNA vaccine formulation

BALB/c mice (e.g., 6-8 weeks old)

Sterile insulin syringes with appropriate gauge needles (e.g., 29G)

Anesthetic (e.g., isoflurane) for animal handling

Sharps container

Procedure:

Animal Handling:

Acclimatize mice to the facility for at least one week before the experiment.

Handle all animals in accordance with institutional and national guidelines for the care and

use of laboratory animals.

Dose Preparation:

Dilute the Lipid AX4-mRNA vaccine formulation in sterile PBS to the desired final

concentration for injection.

Immunization:

Anesthetize the mouse lightly if necessary for safe handling.
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Administer the vaccine (e.g., 50 µL) via intramuscular injection into the quadriceps muscle

of the hind limb.

Monitor the animal for any immediate adverse reactions.

Booster Immunization:

Administer a booster dose at a predetermined time point (e.g., 2-3 weeks after the primary

immunization) following the same procedure.

Sample Collection:

Collect blood samples via submandibular or tail vein bleeding at specified time points post-

immunization to analyze antibody responses.

At the end of the study, euthanize the mice and harvest spleens for T-cell response

analysis.

Assessment of Immune Responses
a) Antibody Titer Measurement by ELISA:

Coat 96-well plates with the recombinant target antigen (e.g., SARS-CoV-2 RBD protein)

overnight at 4°C.

Wash the plates and block with a suitable blocking buffer (e.g., PBS with 1% BSA).

Serially dilute the collected mouse serum and add to the wells. Incubate for 1-2 hours at

room temperature.

Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody

that recognizes mouse IgG. Incubate for 1 hour.

Wash the plates and add a TMB substrate. Stop the reaction with a stop solution.

Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as

the reciprocal of the highest dilution that gives a signal significantly above the background.
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b) T-cell Response Measurement by ELISpot:

Isolate splenocytes from the spleens of immunized mice.

Coat a 96-well ELISpot plate with a capture antibody for the cytokine of interest (e.g., IFN-γ

for Th1 response).

Add the isolated splenocytes to the wells and stimulate with the target antigen (e.g.,

overlapping peptides of the vaccine antigen).

Incubate for 18-24 hours to allow cytokine secretion.

Wash the cells and add a biotinylated detection antibody for the cytokine.

Add a streptavidin-alkaline phosphatase (ALP) conjugate.

Add a substrate to develop colored spots, where each spot represents a cytokine-secreting

cell.

Count the spots using an ELISpot reader.
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Experimental workflow for Lipid AX4-mRNA vaccine development.
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Cellular mechanisms of Lipid AX4-mRNA vaccine action.

Conclusion
Lipid AX4 represents a promising ionizable lipid for the formulation of next-generation mRNA

vaccines. Its unique biodegradable structure is designed for enhanced efficacy and a favorable

safety profile. The protocols and data presented herein provide a foundational framework for

researchers to design and evaluate Lipid AX4-based mRNA vaccine candidates. Further

optimization of dosing, formulation ratios, and immunization schedules will be critical for the

clinical translation of this technology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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